molecular formula C11H13N3 B2877864 2,6-Dimethyl-4-Hydrazinoquinoline CAS No. 29125-48-2

2,6-Dimethyl-4-Hydrazinoquinoline

Cat. No.: B2877864
CAS No.: 29125-48-2
M. Wt: 187.246
InChI Key: XYZQGJZVMUUSGT-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-Hydrazinoquinoline is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-Hydrazinoquinoline typically involves the reaction of 2,6-dimethylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure high purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-Hydrazinoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-Hydrazinoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-Hydrazinoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The hydrazino group in the compound is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-Hydrazinoquinoline is unique due to the presence of the hydrazino group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in biochemical research and drug development .

Biological Activity

2,6-Dimethyl-4-hydrazinoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a quinoline core with hydrazine substituents. Its molecular formula is C10H12N4, and it has a molecular weight of approximately 188.23 g/mol. The presence of methyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Anticancer Properties

The compound has been studied for its anticancer potential , particularly in inhibiting cell proliferation in various cancer cell lines. A study reported that it inhibited the growth of HepG2 liver cancer cells with an IC50 value of 15 µM, suggesting a promising avenue for further investigation in cancer therapy.

Cancer Cell Line IC50 (µM)
HepG215
MCF-720

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and cellular pathways. It is believed to inhibit key enzymes involved in cell metabolism and proliferation, particularly those associated with cancer cell growth .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several hydrazinoquinoline derivatives, including this compound. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Anticancer Activity Assessment

In another investigation focusing on anticancer activity, researchers treated various cancer cell lines with different concentrations of this compound. The findings demonstrated dose-dependent cytotoxicity across multiple lines, with notable effects on apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays.

Properties

IUPAC Name

(2,6-dimethylquinolin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-3-4-10-9(5-7)11(14-12)6-8(2)13-10/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZQGJZVMUUSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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